

NVP-TAE 226: A Comparative Analysis in Preclinical Metastatic Cancer Models

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Compound of Interest

Compound Name: NVP-TAE 226

Cat. No.: B1684528

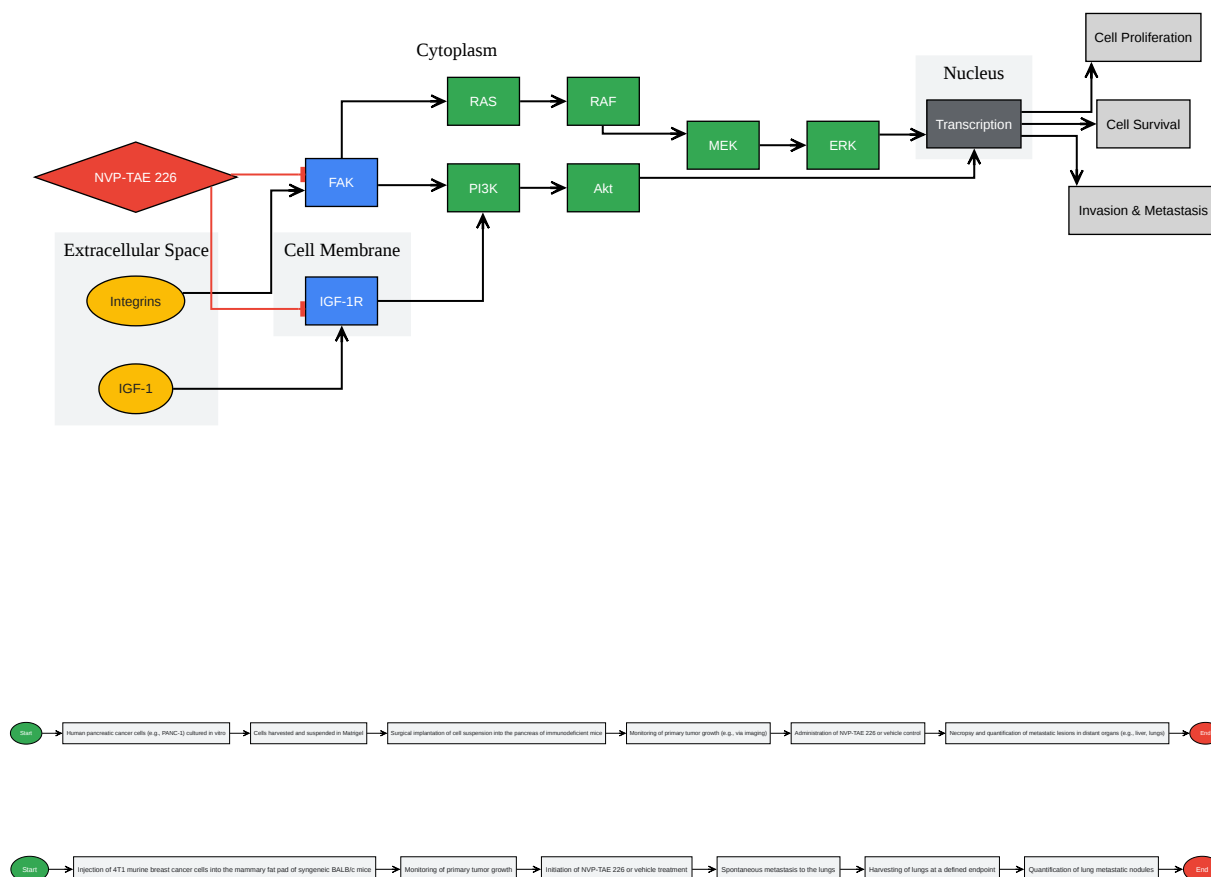
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NVP-TAE 226, a potent small molecule inhibitor, has emerged as a significant agent in preclinical cancer research due to its dual inhibitory action against Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-1 Receptor (IGF-1R). Both FAK and IGF-1R are key players in signaling pathways that drive tumor progression, proliferation, invasion, and metastasis. This guide provides a comparative analysis of **NVP-TAE 226**'s efficacy in various metastatic models, presenting supporting experimental data, detailed methodologies, and visualizations of the underlying molecular pathways and experimental designs.

Mechanism of Action: Targeting Key Pro-Metastatic Pathways

NVP-TAE 226 exerts its anti-tumor and anti-metastatic effects by competitively inhibiting the ATP-binding sites of FAK and IGF-1R.^[1] This dual inhibition disrupts downstream signaling cascades crucial for cancer cell survival and metastasis, including the PI3K/Akt and MAPK/ERK pathways.



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References

- 1. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]

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